2′-MeO‑BDE 68 Demonstrates 1.23‑Fold Higher Antiestrogenic Potency than 6‑MeO‑BDE 47 in Reporter Gene Assays
In a direct comparative study using estrogen receptor (ER)‑mediated reporter gene assays, 2′‑MeO‑BDE 68 exhibited antiestrogenic activity with an IC₅₀ of 4.88 μM, whereas its closest natural congener 6‑MeO‑BDE 47 showed an IC₅₀ of 6.02 μM [1]. This represents a 1.23‑fold higher antiestrogenic potency for 2′‑MeO‑BDE 68. Conversely, 6‑MeO‑BDE 47 was a more potent antiandrogen (IC₅₀ 41.8 μM) than 2′‑MeO‑BDE 68, which required 50 μM to exhibit antiandrogenic activity [1]. These data establish a clear congener‑specific endocrine activity profile that cannot be extrapolated from one MeO‑PBDE to another.
| Evidence Dimension | Antiestrogenic potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.88 μM |
| Comparator Or Baseline | 6‑MeO‑BDE 47 IC₅₀ = 6.02 μM |
| Quantified Difference | 1.23‑fold higher potency (lower IC₅₀) |
| Conditions | ER‑mediated reporter gene assay; 10–50 μM concentration range |
Why This Matters
The quantifiable potency difference directly impacts congener selection for endocrine‑disruption screening batteries and risk‑assessment models, as 2′‑MeO‑BDE 68 may trigger antiestrogenic effects at lower environmental concentrations.
- [1] Hu, W.; Liu, H.; Sun, H.; Shen, O.; Wang, X.; Lam, M. H. W.; Giesy, J. P.; Zhang, X.; Yu, H. Endocrine effects of methoxylated brominated diphenyl ethers in three in vitro models. Mar. Pollut. Bull. 2011, 62 (11), 2356‑2361. View Source
